3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345697
InChI: InChI=1S/C25H25N5O6/c1-14-27-20(36-28-14)10-12-26-19(31)11-13-29-23-16-8-9-18(34-2)22(35-3)21(16)25(33)30(23)17-7-5-4-6-15(17)24(29)32/h4-9,23H,10-13H2,1-3H3,(H,26,31)
SMILES:
Molecular Formula: C25H25N5O6
Molecular Weight: 491.5 g/mol

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

CAS No.:

Cat. No.: VC16345697

Molecular Formula: C25H25N5O6

Molecular Weight: 491.5 g/mol

* For research use only. Not for human or veterinary use.

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide -

Specification

Molecular Formula C25H25N5O6
Molecular Weight 491.5 g/mol
IUPAC Name 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
Standard InChI InChI=1S/C25H25N5O6/c1-14-27-20(36-28-14)10-12-26-19(31)11-13-29-23-16-8-9-18(34-2)22(35-3)21(16)25(33)30(23)17-7-5-4-6-15(17)24(29)32/h4-9,23H,10-13H2,1-3H3,(H,26,31)
Standard InChI Key HOEOGTZEWAUDAK-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=N1)CCNC(=O)CCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Introduction

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions incorporating:

  • Formation of Isoindoloquinazoline Core:

    • The isoindoloquinazoline scaffold is synthesized via cyclization reactions involving phthalic anhydride derivatives and amines.

    • The addition of methoxy groups enhances the electronic properties and solubility.

  • Incorporation of Oxadiazole Moiety:

    • The oxadiazole ring is introduced through cyclization of hydrazides or nitrile derivatives with carboxylic acids or esters.

  • Final Coupling Reaction:

    • The propanamide side chain is attached using amidation techniques with coupling agents such as carbodiimides or phosphonium salts.

These steps ensure the stability of the molecule while maintaining its functional groups for biological activity .

Potential Applications

The compound exhibits promising pharmacological properties due to its heterocyclic structure:

  • Anticancer Activity:

    • The isoindoloquinazoline core has been associated with DNA intercalation and inhibition of topoisomerases, making it a candidate for anticancer drug development .

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest that similar compounds act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are critical in inflammatory pathways .

  • Antimicrobial Potential:

    • Oxadiazole derivatives are known for their antibacterial and antifungal activities due to their ability to disrupt microbial membranes.

Mechanism of Action

The compound's activity is likely mediated by:

  • Interaction with nucleic acids or enzymes via hydrogen bonding and π-stacking.

  • Modulation of oxidative stress pathways through its methoxy substituents.

Experimental Data

Experiment TypeResult/Observation
Nuclear Magnetic Resonance (NMR)Confirmed structural integrity .
Liquid Chromatography–Mass Spectrometry (LC-MS)Verified molecular weight .
Molecular Docking StudiesHigh binding affinity to target proteins .

Future Directions

To fully harness the potential of this compound:

  • Conduct extensive preclinical trials focusing on anticancer efficacy.

  • Optimize the molecule for better solubility and bioavailability.

  • Explore its use in combination therapies targeting multiple disease pathways.

This compound's unique structure and versatile biological activities make it a compelling subject for further research in medicinal chemistry and drug development .

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